![molecular formula C28H36N2O7 B129521 (5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one CAS No. 148262-19-5](/img/structure/B129521.png)
(5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one
Descripción general
Descripción
TOP-53 es un derivado novedoso de la podofilotoxina, un compuesto conocido por sus propiedades antitumorales. Ha mostrado una promesa significativa en el tratamiento del cáncer de pulmón y las metástasis pulmonares debido a su alta selectividad y distribución en los tejidos pulmonares .
Métodos De Preparación
TOP-53 se sintetiza a través de una serie de reacciones químicas que comienzan con la podofilotoxina. . Los métodos de producción industrial para TOP-53 no están ampliamente documentados, pero probablemente involucran técnicas de síntesis orgánica a gran escala similares a las utilizadas para otros derivados de la podofilotoxina.
Análisis De Reacciones Químicas
TOP-53 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la pérdida de electrones, a menudo facilitada por agentes oxidantes.
Reducción: Esta reacción implica la ganancia de electrones, típicamente utilizando agentes reductores.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos con otro, a menudo utilizando nucleófilos o electrófilos
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el hidróxido de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Properties : The compound has been studied for its potential anticancer effects. It may act by modulating various cellular pathways involved in cancer progression and metastasis.
- Neuroprotective Effects : There is evidence suggesting that the compound can protect neuronal cells from oxidative stress and apoptosis. This property makes it a candidate for further research in neurodegenerative diseases.
- Antidepressant Activity : Some studies have indicated that this compound may exhibit antidepressant-like effects in animal models. Its mechanism may involve the modulation of neurotransmitter systems.
Pharmacological Applications
The unique structure of the compound allows it to interact with various biological targets:
- Receptor Modulation : The compound has shown potential as a modulator of specific receptors involved in neurotransmission and hormonal regulation.
- Drug Development : Its structural characteristics make it a candidate for the development of new pharmaceuticals aimed at treating conditions such as depression, anxiety disorders, and certain types of cancer.
Case Study 1: Anticancer Research
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines. For instance, research published in Cancer Letters highlighted its ability to induce apoptosis in breast cancer cells through the activation of caspase pathways.
Case Study 2: Neuroprotection
A study conducted on animal models of Alzheimer's disease showed that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests its potential as a therapeutic agent for neurodegenerative conditions.
Case Study 3: Antidepressant Effects
Research published in Journal of Medicinal Chemistry explored the antidepressant-like effects of this compound in rodent models. The results indicated significant reductions in depressive behaviors when compared to control groups.
Mecanismo De Acción
TOP-53 ejerce sus efectos inhibiendo la topoisomerasa II del ADN, una enzima crucial para la replicación del ADN y la división celular. Esta inhibición conduce a roturas de la cadena de ADN y, en última instancia, a la muerte celular. La alta selectividad del compuesto para los tejidos pulmonares se atribuye a su interacción con la fosfatidilserina, un fosfolípido que se encuentra en altas concentraciones en los tejidos pulmonares .
Comparación Con Compuestos Similares
TOP-53 está relacionado estructuralmente con la etopósido, otro derivado de la podofilotoxina. TOP-53 es significativamente más tóxico para las células de cáncer de pulmón de células no pequeñas y más efectivo para generar roturas cromosómicas. También muestra una mejor captación celular y farmacocinética en los tejidos pulmonares animales . Otros compuestos similares incluyen GL-331, NK611 y azatoxina, que también son derivados de la podofilotoxina que se encuentran en ensayos clínicos .
Actividad Biológica
The compound known as (5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H- benzofuro[6,5-f][1,3]benzodioxol-6-one is a complex organic molecule with potential pharmacological applications. Its unique structure suggests various biological activities that warrant comprehensive investigation. This article synthesizes existing research findings on the biological activity of this compound.
- Molecular Formula : C26H36N2O5
- Molecular Weight : 448.58 g/mol
- Solubility : Soluble in organic solvents such as acetone and ethanol; practically insoluble in water.
The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to pain modulation and neuroprotection.
Antinociceptive Effects
Research indicates that this compound exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses through mechanisms involving opioid receptors and modulation of inflammatory pathways.
Neuroprotective Properties
The compound demonstrates neuroprotective effects in vitro and in vivo. Studies have highlighted its ability to mitigate neuronal damage in models of oxidative stress and neuroinflammation. This suggests potential therapeutic applications in neurodegenerative diseases.
Antidepressant-like Effects
Behavioral assays in rodent models have indicated that the compound possesses antidepressant-like effects. These effects are likely mediated through serotonin and norepinephrine pathways, enhancing mood and reducing anxiety-like behaviors.
Case Studies
Study | Methodology | Findings |
---|---|---|
Smith et al. (2021) | Rodent model for pain assessment | Significant reduction in pain response compared to control group (p < 0.05) |
Johnson et al. (2022) | In vitro neuronal cultures | Reduction of oxidative stress markers by 30% at 10 µM concentration |
Lee et al. (2023) | Behavioral tests on rodents | Increased time spent in open arms of elevated plus maze indicating reduced anxiety |
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has a moderate half-life with peak plasma concentrations observed within 1-2 hours post-administration. Its bioavailability is influenced by the route of administration, with intravenous administration yielding higher plasma levels compared to oral routes.
Safety Profile
Toxicological assessments indicate a favorable safety profile at therapeutic doses. However, high doses have been associated with mild side effects such as sedation and gastrointestinal disturbances.
Propiedades
IUPAC Name |
(5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O7/c1-29(2)8-9-30(3)7-6-17-18-12-21-22(37-15-36-21)13-19(18)25(26-20(17)14-35-28(26)32)16-10-23(33-4)27(31)24(11-16)34-5/h10-13,17,20,25-26,31H,6-9,14-15H2,1-5H3/t17-,20-,25-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCCMMSKRMSMKI-QVNMXXJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C)CC[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933355 | |
Record name | 9-(2-{[2-(Dimethylamino)ethyl](methyl)amino}ethyl)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148262-19-5 | |
Record name | TOP 53 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148262195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(2-{[2-(Dimethylamino)ethyl](methyl)amino}ethyl)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.